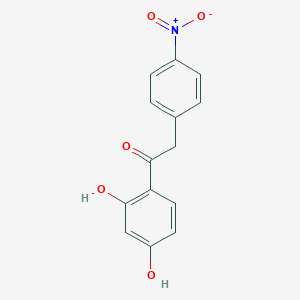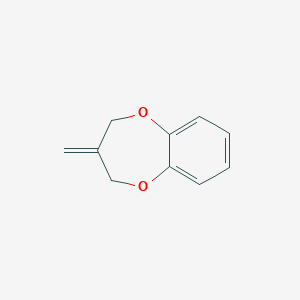
3-Methylene-3,4-dihydro-2H-1,5-benzodioxepine
Descripción general
Descripción
3-Methylene-3,4-dihydro-2H-1,5-benzodioxepine, commonly known as MDP2P, is a chemical compound that belongs to the class of organic compounds known as benzodioxepines. It is a colorless liquid that is used in the synthesis of various drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of MDP2P is not fully understood. However, it is believed to act as a precursor to the synthesis of various drugs and pharmaceuticals. It is converted to MDMA, MDA, and MDEA, which then act on the central nervous system to produce their effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDP2P are not well understood. However, it is believed to act on the central nervous system to produce its effects. It is also believed to have some potential therapeutic benefits, although more research is needed in this area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDP2P has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for the research on MDP2P. One area of research is the development of new synthesis methods that are more efficient and less toxic. Another area of research is the investigation of the potential therapeutic benefits of MDP2P and its derivatives. Finally, more research is needed to understand the mechanism of action of MDP2P and its effects on the central nervous system.
Aplicaciones Científicas De Investigación
MDP2P has been extensively studied for its potential use in the synthesis of various drugs and pharmaceuticals. It has been used in the synthesis of drugs such as MDMA, MDA, and MDEA, which are commonly known as ecstasy.
Propiedades
Número CAS |
19560-64-6 |
|---|---|
Nombre del producto |
3-Methylene-3,4-dihydro-2H-1,5-benzodioxepine |
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
3-methylidene-1,5-benzodioxepine |
InChI |
InChI=1S/C10H10O2/c1-8-6-11-9-4-2-3-5-10(9)12-7-8/h2-5H,1,6-7H2 |
Clave InChI |
BXQMNWLHBMJTGG-UHFFFAOYSA-N |
SMILES |
C=C1COC2=CC=CC=C2OC1 |
SMILES canónico |
C=C1COC2=CC=CC=C2OC1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

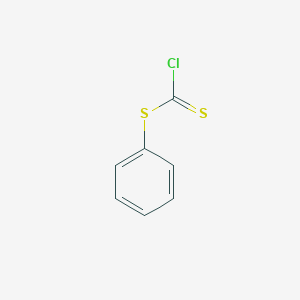
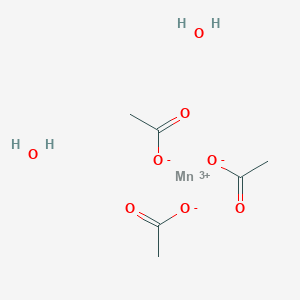
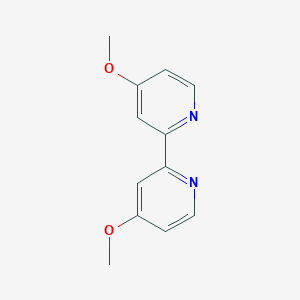
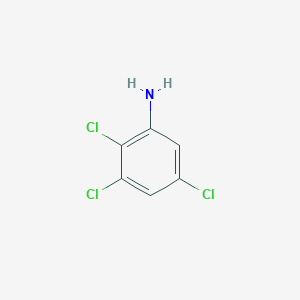
![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)

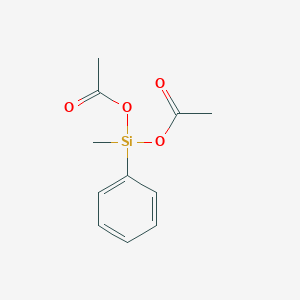
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)
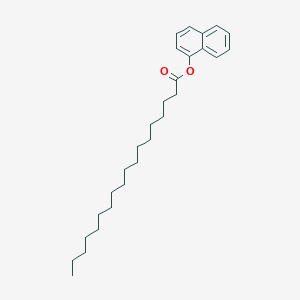

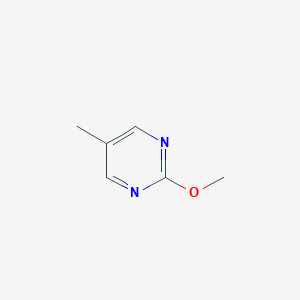
![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)

